molecular formula C6H3Br2FO B1409955 3,6-Dibromo-2-fluorophenol CAS No. 1803817-30-2

3,6-Dibromo-2-fluorophenol

Cat. No.: B1409955
CAS No.: 1803817-30-2
M. Wt: 269.89 g/mol
InChI Key: WKTGHGBPXISBSN-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-fluorophenol is a halogenated phenol compound with the molecular formula C6H3Br2FO. It is a white crystalline solid that is used in various fields such as medical research, environmental research, and industrial research. The compound is known for its unique chemical properties, which make it a valuable reagent in organic synthesis and other applications.

Scientific Research Applications

3,6-Dibromo-2-fluorophenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins

Safety and Hazards

The safety data sheet for a similar compound, “2,4-DIBROMO-6-FLUOROPHENOL”, indicates that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

3,6-Dibromo-2-fluorophenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to form hydrogen bonds with specific amino acid residues in enzymes, thereby affecting their catalytic activity. Additionally, this compound can act as an inhibitor for certain enzymes by binding to their active sites, preventing substrate access and subsequent reactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and overall metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. The metabolic flux of this compound can influence the levels of metabolites within cells, affecting overall metabolic balance. The compound’s metabolism may also involve the formation of intermediate products that participate in further biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall effects .

Subcellular Localization

The subcellular localization of this compound plays a vital role in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biochemical effects. Studies have shown that this compound can localize to the nucleus, cytoplasm, or other organelles, influencing various cellular processes .

Preparation Methods

3,6-Dibromo-2-fluorophenol can be synthesized through various methods. One common synthetic route involves the bromination of 2-fluorophenol using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,6-Dibromo-2-fluorophenol undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the phenol group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, strong oxidizing agents for oxidation reactions, and metal hydrides for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

3,6-Dibromo-2-fluorophenol can be compared with other halogenated phenols, such as 2,6-dibromophenol and 2,6-difluorophenol. These compounds share similar structural features but differ in their halogenation patterns and chemical properties. For example, 2,6-dibromophenol has two bromine atoms at the ortho positions, while 2,6-difluorophenol has two fluorine atoms at the same positions. The presence of different halogens affects the reactivity and applications of these compounds, making this compound unique in its specific combination of bromine and fluorine atoms .

Similar compounds include:

  • 2,6-Dibromophenol
  • 2,6-Difluorophenol
  • 3,5-Dibromo-2-fluorophenol

These compounds can be used in similar applications but may exhibit different reactivity and properties due to their distinct halogenation patterns .

Properties

IUPAC Name

3,6-dibromo-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2FO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTGHGBPXISBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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